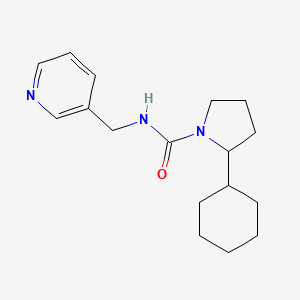
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound falls under the category of pyrrolidine carboxamides, which are known to exhibit potent biological activities.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been shown to reduce the levels of inflammatory cytokines, leading to reduced inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms of seizure activity and potential treatments for epilepsy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound, which could lead to more effective treatments for epilepsy and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other physiological systems. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclohexylamine and 3-picolyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product. The purity and yield of the compound can be improved by using appropriate purification methods such as column chromatography.
Scientific Research Applications
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, it has been shown to possess analgesic and anti-inflammatory properties, which could make it useful in the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-13-14-6-4-10-18-12-14)20-11-5-9-16(20)15-7-2-1-3-8-15/h4,6,10,12,15-16H,1-3,5,7-9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWUHQYUHXGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

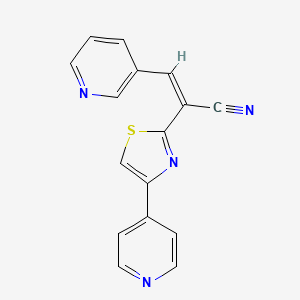
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)

![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
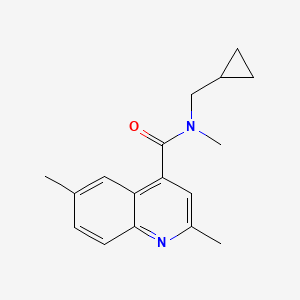
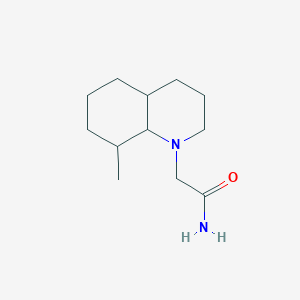
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
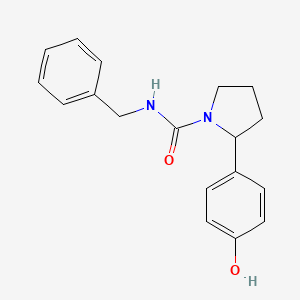
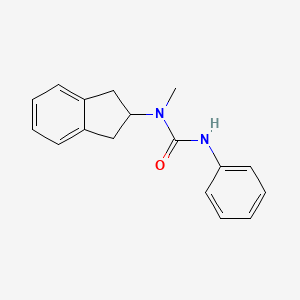
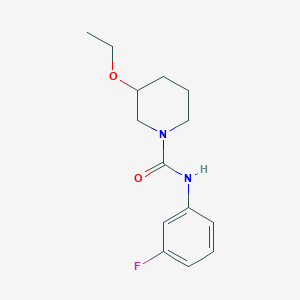
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)